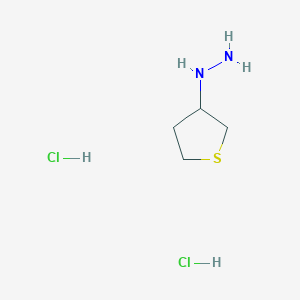![molecular formula C11H26O4Si B1448756 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol CAS No. 2168359-06-4](/img/structure/B1448756.png)
3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol
Overview
Description
3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol is a chemical compound that features a tert-butyl-dimethylsilanyloxy group attached to an ethoxy chain, which is further connected to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole. The reaction proceeds through the formation of a silyl ether, which is then reacted with ethylene oxide to introduce the ethoxy group. The final step involves the addition of propane-1,2-diol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic or basic conditions to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(tert-Butyl-diphenylsilanyloxy)ethoxy]propane-1,2-diol
- 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]ethanol
- 3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,3-diol
Uniqueness
3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol is unique due to its specific combination of a tert-butyl-dimethylsilyl protecting group and a propane-1,2-diol backbone. This structure provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O4Si/c1-11(2,3)16(4,5)15-7-6-14-9-10(13)8-12/h10,12-13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYWUHCQACCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



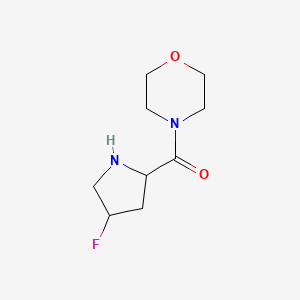
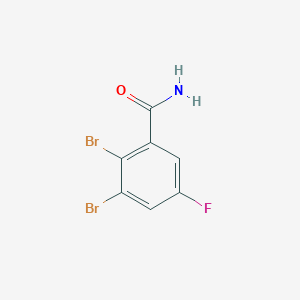

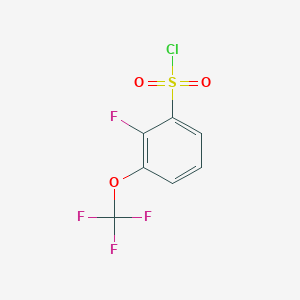
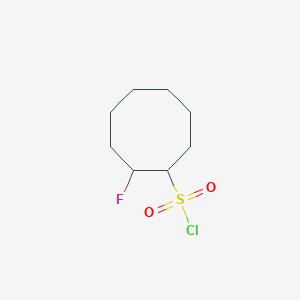
![2,2,2-trifluoroethyl N-[4-(1,2,4-oxadiazol-3-yl)phenyl]carbamate](/img/structure/B1448684.png)

![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)
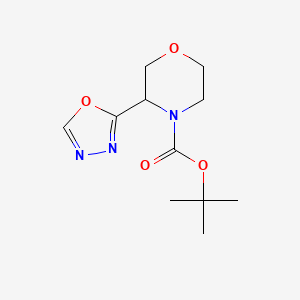

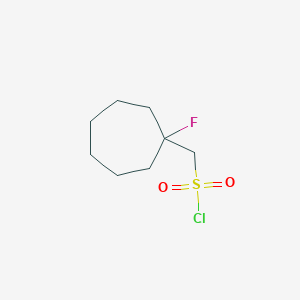
![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)
